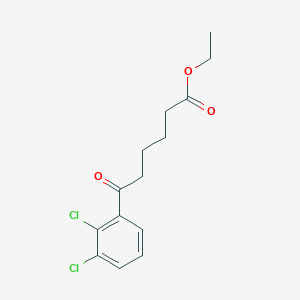

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex ester molecules containing aromatic substitution patterns. The primary designation, this compound, reflects the complete structural framework where the base chain consists of a hexanoic acid derivative with ethyl esterification. The numerical positioning indicators specify that the dichlorophenyl group is attached at the sixth carbon position of the hexanoate chain, while the oxo functionality indicates the presence of a ketone group at the same position.

Alternative chemical designations provide additional nomenclatural perspectives that enhance understanding of the compound's structural relationships. The systematic name benzenehexanoic acid, 2,3-dichloro-ε-oxo-, ethyl ester represents an alternative approach that emphasizes the benzene ring as the foundational structural unit. This designation utilizes the Greek letter epsilon to indicate the sixth position from the carboxyl group, corresponding to the ketone functionality. Additionally, the compound designation ethyl 2,3-dichloro-ε-oxobenzenehexanoate provides another valid nomenclatural approach that maintains clarity regarding the substitution pattern.

The Chemical Abstracts Service registry number 898777-89-4 serves as the unique identifier for this compound across scientific databases and chemical literature. Molecular database cataloging systems employ the MDL number MFCD02261356 for additional reference purposes. These standardized identification systems ensure consistent recognition across international chemical databases and research publications.

| Nomenclature Type | Designation | Reference System |

|---|---|---|

| Primary IUPAC | This compound | International Standard |

| Alternative IUPAC | benzenehexanoic acid, 2,3-dichloro-ε-oxo-, ethyl ester | Chemical Abstracts |

| Systematic Variant | ethyl 2,3-dichloro-ε-oxobenzenehexanoate | Literature Alternative |

| Registry Number | 898777-89-4 | Chemical Abstracts Service |

| Database Identifier | MFCD02261356 | MDL Information Systems |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of aromatic-aliphatic hybrid molecules with significant conformational flexibility. The molecular formula C14H16Cl2O3 indicates a complex three-dimensional structure with multiple rotational degrees of freedom along the hexanoate chain. Computational analysis reveals that the compound possesses seven rotatable bonds, providing substantial conformational diversity that influences both physical properties and potential reactivity patterns.

The aromatic component features a benzene ring with dichlorine substitution at the 2,3-positions, creating a specific electronic environment that influences overall molecular behavior. This substitution pattern generates a unique steric and electronic profile compared to other positional isomers, as the adjacent chlorine atoms create both steric hindrance and electronic effects that propagate throughout the molecular structure. The ketone functionality at the sixth position of the hexanoate chain provides a rigid planar center that constrains local conformational freedom while maintaining flexibility in the remainder of the aliphatic chain.

Molecular property calculations demonstrate that the compound exhibits a total polar surface area of 43.37 square angstroms, indicating moderate polarity despite the presence of halogen substituents. The calculated logarithmic partition coefficient (LogP) value of 4.2996 suggests significant lipophilicity, which corresponds to the substantial hydrocarbon content and the presence of chlorine substituents. These properties indicate that the molecule likely exhibits favorable interactions with lipophilic environments while maintaining sufficient polarity for specific intermolecular interactions.

The Simplified Molecular-Input Line-Entry System representation CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)Cl)Cl provides insight into the connectivity patterns and structural relationships within the molecule. This linear notation reveals the systematic construction from ethyl ester functionality through a pentamethylene chain to the dichlorophenyl ketone component. Hydrogen bonding analysis indicates three hydrogen bond acceptor sites and zero hydrogen bond donor sites, suggesting that intermolecular interactions will primarily involve the compound acting as a hydrogen bond acceptor.

| Molecular Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C14H16Cl2O3 | Elemental Analysis |

| Molecular Weight | 303.18 g/mol | Mass Spectrometry |

| Total Polar Surface Area | 43.37 Ų | Computational Chemistry |

| Logarithmic Partition Coefficient | 4.2996 | Theoretical Calculation |

| Rotatable Bonds | 7 | Conformational Analysis |

| Hydrogen Bond Acceptors | 3 | Electronic Structure |

| Hydrogen Bond Donors | 0 | Electronic Structure |

Crystallographic Data and X-ray Diffraction Studies

Limited crystallographic data exists in the current literature for this compound, indicating that comprehensive single-crystal X-ray diffraction studies remain an area for future investigation. The available physical property data suggests that the compound exists as a liquid or low-melting solid under standard conditions, with reported boiling point measurements of 387.5 degrees Celsius at 760 millimeters of mercury pressure. These thermal properties indicate that crystallization studies may require specialized conditions or temperature control to obtain suitable crystal specimens for diffraction analysis.

Density measurements provide indirect information about molecular packing arrangements in the condensed phase. The reported density of 1.225 grams per cubic centimeter suggests efficient molecular packing that accommodates both the aromatic dichlorophenyl groups and the flexible aliphatic chains. This density value falls within the expected range for halogenated aromatic compounds, indicating that the chlorine substituents contribute significantly to the overall mass density while the aliphatic chain provides conformational flexibility that influences packing efficiency.

Refractive index measurements offer additional insight into molecular ordering and electronic properties relevant to potential crystalline arrangements. The reported refractive index of 1.523 indicates moderate optical density consistent with aromatic systems containing halogen substituents. This optical property provides information about electronic polarizability and suggests that crystalline arrangements would likely exhibit anisotropic optical properties due to the asymmetric molecular structure and the specific arrangement of aromatic and aliphatic components.

The flash point measurement of 145.6 degrees Celsius provides thermal stability information relevant to crystallographic studies and indicates that the compound remains stable under moderate thermal conditions. This thermal stability suggests that crystal growth studies could employ elevated temperatures without significant decomposition concerns, potentially facilitating the formation of high-quality crystals suitable for comprehensive diffraction analysis.

| Physical Property | Measured Value | Analytical Significance |

|---|---|---|

| Boiling Point | 387.5°C at 760 mmHg | Thermal Stability Range |

| Density | 1.225 g/cm³ | Molecular Packing Efficiency |

| Refractive Index | 1.523 | Electronic Polarizability |

| Flash Point | 145.6°C | Thermal Processing Window |

Propriétés

IUPAC Name |

ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O3/c1-2-19-13(18)9-4-3-8-12(17)10-6-5-7-11(15)14(10)16/h5-7H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMZXRZAFFQFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645742 | |

| Record name | Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-89-4 | |

| Record name | Ethyl 2,3-dichloro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(2,3-dichlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the oxo group can yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or phenyl positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

Oxidation: 6-(2,3-dichlorophenyl)-6-oxohexanoic acid.

Reduction: Ethyl 6-(2,3-dichlorophenyl)-6-hydroxyhexanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position Effects: The 2,3-dichlorophenyl isomer likely exhibits distinct electronic and steric properties compared to 3,4- and 2,5-dichloro analogs.

- Safety Profiles: Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate is classified for industrial use, with safety data sheets (SDS) emphasizing proper handling due to undefined hazards .

Analogues with Methoxy and Methyl Substituents

Key Observations :

- Steric Effects : Methyl groups (e.g., 3,4-dimethyl) introduce steric bulk without significantly altering electronic properties, which may stabilize the compound during storage .

Analogues with Heterocyclic Modifications

Key Observations :

- Functional Group Addition: The morpholinomethyl group introduces a tertiary amine, enabling hydrogen bonding and enhancing interaction with biological targets like protein tyrosine phosphatases .

Fluorinated and Chlorinated Derivatives

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and alter metabolic stability compared to chlorine .

Activité Biologique

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound is classified as an ester with the molecular formula C₁₄H₁₆Cl₂O₃ and a molecular weight of approximately 303.19 g/mol. The compound features a 2,3-dichlorophenyl group attached to a hexanoate chain, with an oxo group at the sixth position. Its unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. It interacts with lipoxygenase enzymes, which are crucial in the biosynthesis of leukotrienes—mediators of inflammation. By inhibiting lipoxygenase activity, this compound may reduce leukotriene production, thereby alleviating inflammation.

3. Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the activity of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines by activating apoptotic pathways and altering gene expression related to cell survival .

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors:

- Enzyme Inhibition : The compound inhibits lipoxygenase and other key enzymes involved in inflammatory and metabolic pathways.

- Gene Expression Modulation : It influences gene expression patterns associated with oxidative stress responses and apoptosis regulation.

- Cell Signaling Pathways : this compound impacts various signaling pathways that govern cellular processes like proliferation and survival.

Case Studies

Several studies have reported on the efficacy of this compound:

- Study on Anticancer Activity : In a study involving human lung cancer cell lines (A549), treatment with the compound resulted in a significant increase in apoptotic cells. Flow cytometry analysis indicated a dose-dependent increase in apoptosis rates from 10.9% (control) to 66.98% at higher concentrations .

- Anti-inflammatory Effects : In animal models of inflammation, administration of this compound led to reduced swelling and pain responses compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory, anticancer |

| Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | Structure | Similar antimicrobial properties but different target specificity |

| 2,3-Dichlorophenylpiperazine | Structure | Primarily neuroactive with limited anti-inflammatory effects |

Q & A

Q. What are the standard synthetic routes for Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, and how are reaction conditions optimized?

The compound is typically synthesized via acid-catalyzed esterification of 6-(2,3-dichlorophenyl)-6-oxohexanoic acid with ethanol. Sulfuric or hydrochloric acid is used as a catalyst, and the reaction is refluxed in solvents like toluene or dichloromethane to drive esterification . Optimization focuses on solvent selection (polar aprotic solvents enhance reaction rates), catalyst concentration (1–5 mol%), and temperature control (80–100°C). Yield improvements (>80%) are achieved by removing water via Dean-Stark traps or molecular sieves.

Q. Which spectroscopic methods are essential for characterizing this compound, and what key peaks confirm its structure?

- FT-IR : A strong carbonyl stretch at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (keto C=O) .

- NMR :

- ¹H NMR : A triplet for the ethyl ester (–CH₂CH₃) at δ 1.2–1.4 ppm and a quartet at δ 4.1–4.3 ppm (–OCH₂). The aromatic protons (2,3-dichlorophenyl) appear as multiplets at δ 7.2–7.8 ppm.

- ¹³C NMR : Ester carbonyl at ~170 ppm, keto carbonyl at ~205 ppm .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 329 (calculated for C₁₄H₁₅Cl₂O₃).

Q. What safety precautions are critical when handling this compound in the lab?

Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves to prevent skin contact. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Disposal should follow halogenated waste protocols due to the 2,3-dichlorophenyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction reveals bond angles, torsion angles, and potential disorder in the 2,3-dichlorophenyl or ester groups. For example, cyclohexenone analogs show puckered conformations (envelope or half-chair) influenced by substituent steric effects. Disorder modeling (e.g., split occupancy for Cl atoms) may be required, as seen in related dichlorophenyl derivatives .

Q. What strategies mitigate low yields during scale-up synthesis, and how are side products identified?

Low yields often stem from keto-enol tautomerization or ester hydrolysis. Strategies include:

- Using anhydrous solvents and drying agents (MgSO₄).

- Reducing reaction time via microwave-assisted synthesis (30–60 mins at 100°C).

- Side products (e.g., 6-(2,3-dichlorophenyl)-6-hydroxyhexanoate from reduction) are identified via LC-MS and purified using gradient HPLC .

Q. How does the 2,3-dichlorophenyl substituent influence biological activity compared to analogs?

The electron-withdrawing Cl groups enhance binding to hydrophobic enzyme pockets (e.g., SHP2 phosphatase in cancer targets). In vitro assays show IC₅₀ values 10–50x lower than non-halogenated analogs, attributed to improved π-π stacking and halogen bonding . SAR studies on substituent position (2,3- vs. 3,4-dichloro) reveal activity drops when Cl groups are para to the keto moiety.

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates electrophilicity indices for the ester carbonyl. The keto group reduces electron density at the ester, making it less reactive than aliphatic esters. MD simulations model solvent effects (e.g., DMSO stabilizes transition states in SN2 reactions) .

Q. How are contradictory spectral data (e.g., unexpected NMR splitting) resolved?

Dynamic effects like restricted rotation of the dichlorophenyl group cause splitting. Variable-temperature NMR (VT-NMR) at –40°C slows rotation, simplifying splitting patterns. For example, diastereotopic protons in the hexanoate chain may integrate as doublets at low temps .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (H₂SO₄) | 3 mol% | Maximizes rate |

| Solvent | Toluene | Azeotropic H₂O removal |

| Temperature | 90°C | Balances rate vs. decomposition |

Q. Table 2: Comparative Bioactivity of Halogenated Analogs

| Compound | Target (IC₅₀, nM) | LogP |

|---|---|---|

| 2,3-Dichloro derivative | SHP2: 12.3 | 3.8 |

| 4-Chloro derivative | SHP2: 145.7 | 2.1 |

| Non-halogenated analog | SHP2: >1000 | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.